molecular formula C14H22N2OS B12454930 1-Hexyl-3-(4-methoxyphenyl)thiourea

1-Hexyl-3-(4-methoxyphenyl)thiourea

Cat. No.: B12454930
M. Wt: 266.40 g/mol
InChI Key: OCEUCTJVGXFBFI-UHFFFAOYSA-N
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Description

1-Hexyl-3-(4-methoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This particular compound features a hexyl group and a 4-methoxyphenyl group attached to the thiourea core. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hexyl-3-(4-methoxyphenyl)thiourea can be synthesized through the reaction of p-anisidine (4-methoxyaniline) with hexyl isothiocyanate. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows: [ \text{p-Anisidine} + \text{Hexyl isothiocyanate} \rightarrow \text{this compound} ]

Industrial Production Methods: On an industrial scale, the synthesis of thiourea derivatives often involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-Hexyl-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in thiourea can be oxidized to form sulfoxides or sulfones.

    Reduction: Thiourea can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The nitrogen atoms in thiourea can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can react with thiourea under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

1-Hexyl-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C14H22N2OS

Molecular Weight

266.40 g/mol

IUPAC Name

1-hexyl-3-(4-methoxyphenyl)thiourea

InChI

InChI=1S/C14H22N2OS/c1-3-4-5-6-11-15-14(18)16-12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H2,15,16,18)

InChI Key

OCEUCTJVGXFBFI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

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